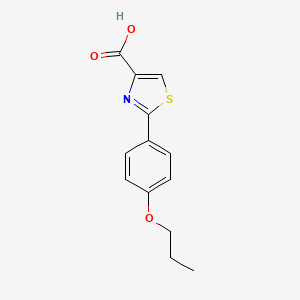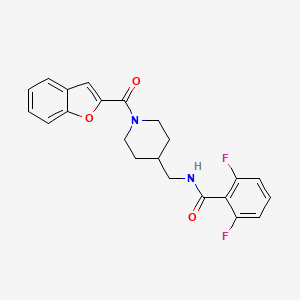![molecular formula C20H23N3O4 B2726039 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide CAS No. 941870-57-1](/img/structure/B2726039.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (C2H2N2O2). This group consists of two amide groups connected by a carbonyl (C=O) group . The molecule also contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of an oxalamide group attached to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the oxalamide and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially influence its solubility and reactivity .科学的研究の応用
Fluorescence and Light-Emitting Applications
One area of research focuses on the structure-fluorescence relationships in derivatives similar to the compound . For instance, studies on 6-Dimethylamino-2-phenylbenzothiazole derivatives, which share structural similarities, have explored their solvatochromic fluorescence and quantum yields. Such compounds, with electron-withdrawing substituents, exhibit near-infrared fluorescence in specific solvents and efficient solid-state fluorescence due to molecular arrangements that inhibit intermolecular interactions (T. Fujikawa et al., 2018). This research suggests potential applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors.
Tautomerization and Metal Coordination Chemistry
Another significant application is found in the metal-induced tautomerization of molecules containing oxazole and thiazole rings to form heterocyclic carbenes. Similar structures have been coordinated to manganese(i) and subsequently transmetalated to gold(i), highlighting their utility in creating complex metal-organic frameworks and catalysts for various chemical reactions (J. Ruiz & B. F. Perandones, 2009).
Pharmacological Research
The compound's structure also indicates potential pharmacological applications, particularly in studying receptor mechanisms and drug efficacy. For example, derivatives with dimethylamino groups have been examined for their roles in modulating receptors, such as α-adrenergic receptors, which are crucial in understanding vascular tone regulation and developing new therapeutics for cardiovascular diseases (V. Leblais et al., 2004).
Synthesis and Characterization of Polymeric Materials
Research into polybenzoxazine with phenylnitrile functional groups suggests applications in polymer science. These materials exhibit improved thermal stability and dynamic mechanical properties, pointing towards their use in high-performance resins and coatings (H. Qi et al., 2009).
Anticancer Research
In the field of anticancer research, derivatives of structures akin to "N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide" have been explored for their potential as topoisomerase I-targeting agents, showcasing a promising avenue for developing novel anticancer drugs with potent cytotoxic activity (Alexander L. Ruchelman et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-23(2)16(14-6-4-3-5-7-14)13-21-19(24)20(25)22-15-8-9-17-18(12-15)27-11-10-26-17/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUGLQYVXIYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2725956.png)
![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)


![1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2725960.png)
![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)
![7-chloro-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2725965.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2725966.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2725967.png)
![(3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide](/img/structure/B2725968.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2725971.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide](/img/structure/B2725972.png)

